Cas no 851862-97-0 ((4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-phenylbutanoate)

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-phenylbutanoate is a synthetic organic compound featuring a benzotriazinone core linked to a phenylbutanoate ester group. This structure imparts unique reactivity, making it valuable in pharmaceutical and agrochemical research as a potential intermediate or active moiety. The 4-oxo-1,2,3-benzotriazine scaffold is known for its bioactivity, while the phenylbutanoate ester enhances lipophilicity, potentially improving membrane permeability. The compound’s stability under physiological conditions and its ability to undergo controlled hydrolysis or enzymatic cleavage may offer advantages in prodrug design or targeted delivery applications. Its well-defined synthetic route allows for consistent purity, supporting reproducible research outcomes.
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-phenylbutanoate structure
851862-97-0 structure
Product Name:(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-phenylbutanoate
CAS No:851862-97-0
MF:C18H17N3O3
MW:323.345884084702
CID:5924544
PubChem ID:4142000
Update Time:2025-06-30

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-phenylbutanoate Chemical and Physical Properties

Names and Identifiers

    • Benzenebutanoic acid, (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl ester
    • F0624-0107
    • 851862-97-0
    • AKOS024588375
    • ChemDiv3_009006
    • HMS1498J08
    • (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-phenylbutanoate
    • IDI1_026916
    • BRD-K78465946-001-01-2
    • (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-phenylbutanoate
    • (4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-phenylbutanoate
    • Inchi: 1S/C18H17N3O3/c22-17(12-6-9-14-7-2-1-3-8-14)24-13-21-18(23)15-10-4-5-11-16(15)19-20-21/h1-5,7-8,10-11H,6,9,12-13H2
    • InChI Key: CLBZLYOPWWRHAK-UHFFFAOYSA-N
    • SMILES: C1(CCCC(OCN2C(=O)C3=CC=CC=C3N=N2)=O)=CC=CC=C1

Computed Properties

  • Exact Mass: 323.12699141g/mol
  • Monoisotopic Mass: 323.12699141g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 474
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 71.3Ų

Experimental Properties

  • Density: 1.25±0.1 g/cm3(Predicted)
  • Boiling Point: 492.7±55.0 °C(Predicted)
  • pka: -2.66±0.20(Predicted)

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-phenylbutanoate Pricemore >>

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Additional information on (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-phenylbutanoate

Introduction to (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-phenylbutanoate (CAS No. 851862-97-0)

(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-phenylbutanoate (CAS No. 851862-97-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzotriazinones and is characterized by its unique structural features and potential biological activities. The compound's structure consists of a benzotriazinone moiety linked to a phenylbutanoate ester, which imparts it with a combination of aromatic and ester functionalities.

The benzotriazinone core is a well-known scaffold in medicinal chemistry due to its ability to form stable complexes with various metal ions and its potential for modulating biological processes. The phenylbutanoate ester, on the other hand, adds hydrophobicity and lipophilicity to the molecule, which can influence its pharmacokinetic properties and cellular uptake. These structural characteristics make (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-phenylbutanoate a promising candidate for various therapeutic applications.

Recent studies have highlighted the potential of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-phenylbutanoate in the treatment of neurodegenerative diseases. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. The mechanism of action involves the stabilization of microtubules and the prevention of oxidative stress, both of which are critical factors in neuronal health.

In addition to its neuroprotective properties, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-phenylbutanoate has also been investigated for its anti-inflammatory effects. A study published in the European Journal of Pharmacology demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential candidate for treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-phenylbutanoate has been extensively studied to understand its behavior in biological systems. Preclinical studies have shown that this compound exhibits good oral bioavailability and a favorable distribution profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, including the brain. The compound is metabolized primarily by hepatic enzymes, with the major metabolites being excreted via urine and feces.

To further enhance its therapeutic potential, researchers have explored various prodrug strategies to improve the solubility and stability of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-phenylbutanoate. One approach involves the use of biodegradable polymers to encapsulate the compound, which can protect it from degradation and ensure sustained release at the target site. Another strategy involves modifying the ester functionality to create more stable derivatives that can be activated under specific physiological conditions.

Clinical trials are currently underway to evaluate the safety and efficacy of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-phenylbutanoate in human subjects. Early results from phase I trials have shown promising outcomes in terms of safety and tolerability. The compound has been well-tolerated at various dose levels with no significant adverse effects reported. Phase II trials are expected to provide more detailed insights into its therapeutic benefits and potential side effects.

In conclusion, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-phenylbutanoate (CAS No. 851862-97-0) represents a promising compound with a wide range of potential applications in medicine. Its unique structural features and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to unravel its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.

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